N-[(4-fluorophenyl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline-3,4-dihydro-4-one derivative featuring a 4-fluorophenylmethyl group at the N-position, a sulfanyl-linked 4-methoxyphenyl-2-oxoethyl substituent at position 2, and a 2-methylpropyl (isobutyl) group at position 2. The structural complexity of this molecule suggests applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial activity, given the known bioactivity of quinazoline derivatives .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O4S/c1-18(2)16-33-28(36)24-13-8-21(27(35)31-15-19-4-9-22(30)10-5-19)14-25(24)32-29(33)38-17-26(34)20-6-11-23(37-3)12-7-20/h4-14,18H,15-17H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWKBERSHJDSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)N=C1SCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
Chemical Characteristics
- IUPAC Name: N-[(4-fluorophenyl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Solubility: The compound's solubility profile is essential for its bioavailability and efficacy in pharmacological applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of quinazoline can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The presence of the sulfanyl group is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Study:
A study involving animal models showed a reduction in inflammation markers following treatment with the compound, supporting its use in therapeutic formulations for conditions such as arthritis.
Synthetic Pathways
The synthesis of this compound involves multi-step reactions that include:
- Formation of the quinazoline core.
- Introduction of the fluorophenyl and methoxyphenyl groups.
- Final modifications to achieve the desired carboxamide functionality.
Optimization Strategies
Ongoing research focuses on optimizing synthetic routes to improve yield and reduce costs associated with large-scale production.
Clinical Trials
As the compound shows promise in preclinical studies, future clinical trials are necessary to evaluate its safety and efficacy in humans.
Potential Modifications
Further structural modifications may enhance the pharmacokinetic properties of the compound, potentially leading to more effective derivatives for specific therapeutic targets.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives are widely studied for their diverse pharmacological profiles. Below is a comparative analysis of structurally and functionally related compounds:
Structural Analogues
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl analogue (electron-withdrawing) in . This difference impacts charge distribution and binding affinity to targets like enzymes or receptors .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, making it an interesting subject for pharmacological research.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 503.67 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H28FN3O4S |
| Molecular Weight | 503.67 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C29H28FN3O4S/c1-18(2)16-33-28(36)24-13-8-21(27(35)31-15-19-4-9-22(30)10-5-19)14-25(24)32-29(33)38-17-26(34)20-6-11-23(37-3)12-7-20/h4-14,18H,15-17H2,1-3H3,(H,31,35) |
The mechanism of action for this compound may involve interactions with various biological targets such as enzymes and receptors. The presence of functional groups allows for diverse interactions, including:
- Hydrogen Bonding : Possible interactions with amino acid residues in target proteins.
- Hydrophobic Interactions : Contributing to binding affinity and specificity.
- Covalent Bonding : Potentially modifying target proteins through reactive groups.
Biological Activity
Research indicates that compounds structurally related to N-[...]-carboxamide exhibit various biological activities:
- Antifungal Activity : Some derivatives have shown effectiveness against fungal pathogens, demonstrating the potential for use in antifungal therapies .
- Antimicrobial Properties : Studies suggest that similar compounds can inhibit the growth of bacteria and fungi, indicating a broad-spectrum antimicrobial potential .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as cyclooxygenase (COX), which is relevant in inflammatory processes .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds within the same class:
- Study on Antifungal Activity : A related compound demonstrated significant antifungal effects against Cytospora species with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like ketoconazole .
- Inhibition of COX Enzymes : Research has shown that certain derivatives exhibit selective inhibition of COX enzymes, suggesting potential applications in pain management and anti-inflammatory therapies .
- Molecular Docking Studies : Computational studies indicate favorable binding interactions between the compound and target proteins involved in disease pathways, supporting further investigation into its therapeutic potential.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including:
- Amide bond formation : Reacting 4-fluorophenyl acetic acid derivatives with amines under controlled pH and temperature (e.g., DCC/DMAP coupling in anhydrous DCM at 0–25°C) .
- Sulfanyl group introduction : Thiol-ene click chemistry or nucleophilic substitution with thioureas, optimized under inert atmospheres (e.g., N₂) to prevent oxidation .
- Quinazolinone core formation : Cyclization via refluxing in acetic acid or toluene with catalytic p-TsOH .
Key considerations : Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates and ensure >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to resolve aromatic protons and sulfanyl/amide protons .
- Mass determination : High-resolution ESI-MS for exact mass matching (±2 ppm tolerance) .
- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm .
- Crystallinity : X-ray diffraction (single-crystal) for absolute configuration validation, though crystallization may require vapor diffusion with ethanol/water .
Q. How do solubility and stability vary under different experimental conditions?
- Solubility : Poor in aqueous buffers (logP ~3.8); use DMSO for stock solutions (≤10 mM). Stability in PBS (pH 7.4) declines after 24 hours at 37°C, with 15% degradation observed via LC-MS .
- Storage : Store at -20°C in desiccated, amber vials to prevent photodegradation and hydrolysis .
Q. What functional groups dictate its reactivity in derivatization?
- Sulfanyl group : Susceptible to oxidation (e.g., H₂O₂ yields sulfoxides) and alkylation (e.g., iodoacetamide for thioether formation) .
- Fluorophenyl moiety : Participates in π-π stacking with biological targets; electron-withdrawing effects enhance electrophilic substitution .
- Quinazolinone core : Base-sensitive; avoid strong bases to prevent ring-opening .
Q. How should in vitro biological assays be designed to evaluate its activity?
- Anticancer assays : Use MTT/WST-1 in cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure. IC₅₀ values typically range 5–20 µM .
- Control setup : Include cisplatin (positive control) and vehicle (DMSO ≤0.1%) .
- Dose-response : Triplicate wells with 6–8 concentrations (0.1–100 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its biological activity?
- Modifications :
- Replace 4-methoxyphenyl with electron-deficient groups (e.g., nitro) to enhance target binding .
- Vary the 2-methylpropyl chain length to alter lipophilicity and membrane permeability .
- Evaluation : Test analogs in kinase inhibition assays (e.g., EGFR, VEGFR-2) and compare docking scores (AutoDock Vina) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Potential factors :
- Purity discrepancies : Impurities >5% may skew IC₅₀ values; validate via orthogonal methods (e.g., NMR vs. HPLC) .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Use Bayesian statistics to weight data from ≥3 independent studies .
Q. What computational strategies predict its target interactions and off-target effects?
- Molecular docking : Use Schrödinger Suite or GROMACS with homology-modeled targets (e.g., PARP-1) .
- Off-target profiling : SwissTargetPrediction or SEA databases to identify kinase/GPCR interactions .
- MD simulations : 100-ns trajectories in explicit solvent (TIP3P) to assess binding stability .
Q. How to design metabolomic studies to evaluate its in vivo efficacy and toxicity?
- Animal models : Administer 10 mg/kg (IV or oral) in Sprague-Dawley rats; collect plasma/liver at 0, 1, 6, 24 hr .
- Analytical workflow :
- LC-QTOF-MS : Untargeted metabolomics with positive/negative ionization .
- Pathway analysis : MetaboAnalyst for altered pathways (e.g., glutathione metabolism) .
Q. Can synergistic effects be exploited in combination therapies?
- Screen combinations : Checkerboard assays with doxorubicin or paclitaxel; calculate synergy scores (Combenefit) .
- Mechanistic insight : Use RNA-seq to identify co-targeted pathways (e.g., apoptosis/autophagy crosstalk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
